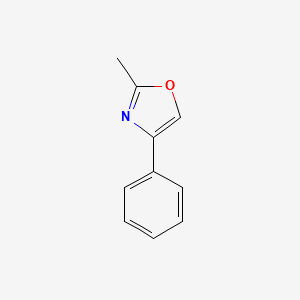

2-Methyl-4-phenyloxazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTSBVMVXJRFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066641 | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-90-2 | |

| Record name | 2-Methyl-4-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Phenyloxazole and Its Derivatives

Functionalization and Derivatization Strategies of the 2-Methyl-4-phenyloxazole Core

Halogenation Reactions (e.g., Bromination at C-5 of this compound)

Halogenation of the oxazole (B20620) ring is a critical step for further functionalization, particularly for use in cross-coupling reactions. The C-5 position of the this compound is the most activated site for electrophilic substitution. Bromination at this position is typically achieved using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. mdpi.com The reaction proceeds readily, often at room temperature, to yield 5-bromo-2-methyl-4-phenyloxazole. researchgate.netresearchgate.net

The regioselectivity of this reaction is high, favoring the C-5 position due to the electronic properties of the oxazole ring. This method provides a key intermediate for subsequent derivatization. nih.gov The use of NBS is advantageous as it provides a constant, low concentration of bromine, which minimizes side reactions that can occur with liquid bromine. masterorganicchemistry.com

Table 1: Conditions for Bromination at C-5 of this compound

| Reagent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to Room Temp. | Regioselective formation of 5-bromo-2-methyl-4-phenyloxazole |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH2Cl2) | Room Temp. | High yield of the C-5 brominated product |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated precursors.

Suzuki Reaction for 5-Substituted Aryl/Heteroaryl-2-methyl-4-phenyloxazole Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of 5-aryl/heteroaryl-2-methyl-4-phenyloxazole derivatives, the starting material is typically 5-bromo-2-methyl-4-phenyloxazole. nih.gov

This reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). nih.govnih.gov The reaction is tolerant of a wide range of functional groups on both the boronic acid and the oxazole core, allowing for the synthesis of a diverse library of compounds. researchgate.net

Table 2: Typical Suzuki Reaction Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent System | Yield |

| 5-Bromo-2-methyl-4-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | Good to Excellent |

| 5-Bromo-2-methyl-4-phenyloxazole | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Moderate to Good |

| 5-Bromo-2-methyl-4-phenyloxazole | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Good |

Palladium-Catalyzed Oxidative Cyclization Approaches

The oxazole ring itself can be constructed using palladium-catalyzed oxidative cyclization methods. These reactions form the heterocyclic ring through a cascade of bond-forming events, often involving C-N and C-O bond formation in a single pot. rsc.org One such approach involves the reaction of an enamide with an oxidant in the presence of a palladium catalyst. Water can serve as the source of the oxygen atom for the oxazole ring. rsc.org

These cascade reactions are highly efficient and can generate complex trisubstituted oxazoles from relatively simple starting materials. nih.govcaltech.edu The reaction conditions, including the choice of catalyst, oxidant, and solvent, are critical for achieving high yields and regioselectivity. researchgate.net

Electrochemical Oxidation-Induced C(sp³)–H Functionalization

Electrochemical methods offer a green and efficient alternative for C-H functionalization, avoiding the need for harsh reagents or metal catalysts. rsc.org The methyl group at the C-2 position of this compound possesses benzylic C(sp³)–H bonds that are susceptible to oxidative functionalization. rsc.orgnih.gov

This method involves the electrochemical oxidation of the substrate, which can lead to the formation of a benzylic cation or radical intermediate. This reactive intermediate can then be trapped by various nucleophiles to introduce new functional groups. rsc.org This strategy allows for the direct conversion of the C-H bond into C-C, C-N, or C-O bonds, providing a versatile platform for derivatization. nih.govresearchgate.net

Table 3: Electrochemical C(sp³)–H Functionalization Products

| Nucleophile | Functional Group Introduced | Product Type |

| Methanol | Methoxymethyl (-CH₂OCH₃) | Ether |

| Acetonitrile/Water | Acetamidomethyl (-CH₂NHCOCH₃) | Amide |

| Trimethylsilyl cyanide | Cyanomethyl (-CH₂CN) | Nitrile |

Condensation Reactions for Substituted Oxazole Derivatives

Condensation reactions represent one of the most classical and straightforward methods for the synthesis of the oxazole core. These reactions typically involve the cyclization and dehydration of two precursor molecules. For the synthesis of this compound derivatives, common strategies include the reaction of α-hydroxyketones with amides or nitriles. mdpi.comnih.gov

For instance, the reaction of 2-amino-1-phenylethanone (or its hydrochloride salt) with acetic anhydride (B1165640) or acetyl chloride can yield this compound. Modifications to the starting materials allow for the introduction of various substituents on the oxazole ring. researchgate.netnih.gov These reactions are often promoted by acid or base catalysts and may require heating.

Introduction of Chloromethyl Groups and Subsequent Nucleophilic Substitutions

The methyl group at the C-2 position can be functionalized through a two-step sequence involving chlorination followed by nucleophilic substitution. The first step, a radical chlorination, can be achieved using reagents like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This reaction forms a 2-(chloromethyl)-4-phenyloxazole intermediate. synquestlabs.comdur.ac.uk

This chloromethyl derivative is a versatile electrophile. The chlorine atom can be readily displaced by a wide range of nucleophiles in a nucleophilic substitution reaction. nih.govrsc.org This allows for the introduction of diverse functionalities, including amines, azides, thiols, and alkoxides, at the C-2 methyl position. nih.govmdpi.commdpi.com

Table 4: Nucleophilic Substitution on 2-(Chloromethyl)-4-phenyloxazole

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-4-phenyloxazole |

| Azide | Sodium Azide | 2-(Azidomethyl)-4-phenyloxazole |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthiomethyl)-4-phenyloxazole |

| Alkoxide | Sodium methoxide | 2-(Methoxymethyl)-4-phenyloxazole |

Synthesis of Carboxylic Acid and Ester Derivatives

The introduction of carboxylic acid and ester functionalities onto the oxazole ring is a valuable transformation, as these groups can serve as handles for further synthetic manipulations or may be integral to the biological activity of the target molecule. One common strategy involves the synthesis of oxazole-4-carboxylic acid esters. For instance, 2-phenyl-oxazole-4-carboxylic acid methyl ester has been synthesized from methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate. chemicalbook.com While this example illustrates the formation of a 2-phenyl substituted oxazole, similar principles can be applied to the synthesis of this compound derivatives.

Another general approach to the synthesis of phenyl esters involves the direct reaction of phenols with carboxylic acids in the presence of a catalyst. A borate-sulfuric acid complex has been shown to be effective for this transformation, which is typically carried out at elevated temperatures. google.com This method could potentially be adapted for the esterification of a hydroxylated this compound derivative.

The synthesis of 2-(4-methylphenyl)benzoic acid derivatives, which are key intermediates in the production of "Sartans," provides insight into the formation of complex substituted aromatic carboxylic acids. google.com These methods, which may involve the reaction of sulfonic derivatives with arylzinc compounds, could be conceptually applied to the synthesis of more complex this compound carboxylic acid derivatives. google.com

Furthermore, new ester derivatives containing two 1,3,4-oxadiazole (B1194373) units have been synthesized starting from p-acetamidophenol. rdd.edu.iq This multi-step synthesis involves the formation of ester and hydrazide intermediates, followed by cyclization to form the oxadiazole rings. rdd.edu.iq This highlights the multi-step synthetic sequences that can be employed to generate complex molecules containing ester functionalities.

Cycloisomerization of Propargylic Amides to Polysubstituted Oxazoles

The cycloisomerization of propargylic amides has emerged as a powerful and atom-economical method for the synthesis of polysubstituted oxazoles. This transformation involves the intramolecular cyclization of an amide onto a proximate alkyne, leading directly to the oxazole ring. Various catalytic systems have been developed to facilitate this reaction, offering mild and efficient access to a wide range of oxazole derivatives.

One notable approach involves a Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction. organic-chemistry.org This one-pot synthesis utilizes p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst to first promote the nucleophilic substitution of a propargylic alcohol with an amide, followed by the cycloisomerization of the resulting propargylic amide intermediate. organic-chemistry.org This method is advantageous due to its operational simplicity, use of an inexpensive catalyst, and the generation of water as the only byproduct. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Gold catalysis has also been extensively investigated for the cyclization of propargylic amides. nih.gov Gold(I) catalysts, in particular, have proven to be highly effective in promoting the 5-endo-dig cyclization of propargylic amides to form the corresponding oxazoles. The substrate scope of the gold-catalyzed reaction is broad, accommodating various aliphatic, aromatic, and functionalized side chains. nih.gov Mechanistic studies have provided insight into the reaction pathway, and this methodology has been successfully applied to the synthesis of di- and trioxazoles with interesting optical properties. nih.gov

Zinc(II) triflate has also been utilized as a catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. fao.orgresearchgate.net In this process, the zinc catalyst acts as both a π-acid to activate the alkyne for cyclization and a σ-acid to facilitate the subsequent allylic alkylation. fao.orgresearchgate.net This method provides a route to functionalized oxazole derivatives in moderate to excellent yields under mild reaction conditions. researchgate.net

Catalytic Approaches with Copper(II) Triflate and Silver Triflate

Transition metal catalysis plays a crucial role in modern organic synthesis, and both copper(II) triflate and silver triflate have been effectively employed in the synthesis of oxazole derivatives.

Copper(II) Triflate:

Copper(II) triflate (Cu(OTf)₂) has been identified as an efficient catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. organic-chemistry.orgkfupm.edu.saijpsonline.com This reaction proceeds via the copper-catalyzed decomposition of the α-diazoketone to form a copper carbenoid intermediate. This intermediate then reacts with the amide, followed by cyclodehydration, to yield the desired oxazole. organic-chemistry.org A key advantage of this method is the avoidance of side products arising from Wolff rearrangement, which is a common competing pathway for α-diazoketones. kfupm.edu.sa The reaction conditions are typically mild, involving heating in a solvent such as 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org The substrate scope is broad, with aromatic α-diazoketones and amides generally providing higher yields than their aliphatic counterparts. organic-chemistry.orgkfupm.edu.sa

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu(OTf)₂ | 2-Diazo-1-phenylethanone, Benzamide | 2,4-Diphenyloxazole | 87 | kfupm.edu.sa |

| Cu(OTf)₂ | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | 75-87 | organic-chemistry.org |

Copper(II) triflate has also been shown to effectively promote the intramolecular Diels-Alder reaction of oxazole-olefins, leading to the formation of annulated pyridines. clockss.org While not a direct synthesis of the oxazole ring, this demonstrates the utility of Cu(OTf)₂ in activating oxazole systems for further transformations.

Silver Triflate:

Silver triflate (AgOTf) has been utilized as a catalyst to promote the cyclization of haloketones with amides to furnish 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. researchgate.net The optimal reaction conditions often involve the use of ethyl acetate (B1210297) as a solvent. researchgate.net This method provides a valuable alternative to other synthetic approaches and demonstrates the utility of silver catalysis in oxazole synthesis. Silver-catalyzed reactions are also involved in the oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides to construct oxazoles. informahealthcare.com

One-Pot Synthetic Procedures for Oxazole Ring Formation

As previously mentioned, the Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction is an efficient one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. organic-chemistry.org This process combines two distinct transformations, a nucleophilic substitution and a cyclization, in a single reaction vessel. organic-chemistry.org

Multi-component reactions (MCRs) represent another important class of one-pot procedures. A facile one-pot, three-component reaction of phenacylbromide, thiosemicarbazide, and acetylacetone (B45752) or ethyl acetoacetate (B1235776) has been described for the preparation of 2-pyrazolyl-4-aryl-thiazoles. researchgate.net While this example leads to a thiazole, the principles of MCRs are broadly applicable to the synthesis of other heterocycles, including oxazoles. Similarly, a one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles has been developed, showcasing the efficiency of MCRs in rapidly building molecular complexity. semanticscholar.org The development of one-pot, two-step procedures, such as the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles, further highlights the efforts to streamline synthetic processes by avoiding the isolation of intermediates. orientjchem.org

The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a classic and versatile one-pot method for the preparation of 5-substituted oxazoles. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism under basic conditions. nih.gov Microwave-assisted variations of the van Leusen synthesis have been developed to accelerate the reaction and improve yields. nih.gov

Stereoselective Synthesis of Dihydro-Oxazole Analogues

Dihydro-oxazoles, also known as oxazolines, are important heterocyclic compounds that are not only found in natural products but also serve as valuable chiral ligands in asymmetric catalysis. The stereoselective synthesis of these compounds is therefore of significant interest.

A notable method for the diastereoselective synthesis of 4,5-disubstituted oxazolines involves the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions. acs.org By using one equivalent of potassium phosphate (B84403) as the base and conducting the reaction under microwave irradiation, 5-phenyl-4-tosyl-4,5-dihydrooxazole can be obtained in high yield and with good diastereoselectivity. acs.org The ability to control the stereochemical outcome of this reaction by modulating the reaction conditions, such as the amount of base, is a key feature of this methodology. acs.org

Reactivity and Chemical Transformations of 2 Methyl 4 Phenyloxazole Scaffolds

Nucleophilic Substitution Reactions of Functionalized Oxazole (B20620) Derivatives

Nucleophilic substitution reactions on the oxazole ring are generally uncommon due to the electron-rich nature of the heterocycle. rsc.org However, the introduction of a good leaving group, such as a halogen, at one of the carbon atoms of the oxazole ring can facilitate nucleophilic attack. The ease of displacement of halogens from the oxazole ring follows the order C-2 > C-4 > C-5. rsc.orgresearchgate.net

While specific examples of nucleophilic substitution on 2-methyl-4-phenyloxazole derivatives are not extensively documented in the reviewed literature, the principles can be inferred from studies on related oxazole and other azole systems. For instance, the displacement of a bromine atom at the C-2 position of 1-protected 2,4,5-tribromoimidazole (B189480) derivatives by various thiolates and isopropoxide has been reported. acs.org Similarly, the fluorine atom in 2-fluoropyridines can be substituted by nucleophiles under specific conditions. researchgate.net

For a hypothetical 2-chloro-4-phenyloxazole, a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) would be expected to proceed, with the nucleophile replacing the chloride ion. The reaction would be facilitated by the electron-withdrawing nature of the oxazole nitrogen, which helps to stabilize the intermediate Meisenheimer-like complex.

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Azoles

| Heterocycle | Halogen Position | Nucleophile | Product | Reference |

| 1-Protected 2,4,5-tribromoimidazole | C-2 | Sodium alkane/arenethiolates, Sodium isopropoxide | 2-Alkoxy/thio-substituted 1-protected 4,5-dibromoimidazole | acs.org |

| 2-Fluoropyridine | C-2 | Various nucleophiles | 2-Substituted pyridine | researchgate.net |

| 1-Benzyl-5-bromo-4-nitroimidazole | C-5 | Various nucleophiles | 5-Substituted 1-benzyl-4-nitroimidazole | acs.org |

This table presents examples from related azole systems to illustrate the principle of nucleophilic substitution on halogenated heterocycles.

Condensation Reactions Involving the Oxazole Ring

The methyl group at the C-2 position of this compound is activated by the adjacent nitrogen atom of the oxazole ring, rendering its protons acidic enough to participate in condensation reactions with carbonyl compounds, particularly aldehydes. This reactivity is analogous to that of other 2-methyl aza-heterocycles.

A notable example of this type of reaction is the Knoevenagel condensation. acs.org While direct examples involving this compound are not prevalent in the surveyed literature, the condensation of 2-methyl-thiazolo[4,5-b]pyrazines with aldehydes demonstrates the feasibility of this transformation for similar systems. nih.gov The reaction typically proceeds in the presence of a base, which deprotonates the methyl group to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-substituted oxazole.

For instance, the reaction of this compound with benzaldehyde (B42025) in the presence of a suitable base would be expected to yield 2-(2-phenylethenyl)-4-phenyloxazole. The choice of base and reaction conditions can influence the yield and stereoselectivity of the product.

Table 2: Examples of Knoevenagel-type Condensation Reactions with 2-Methyl Aza-heterocycles

| 2-Methyl Heterocycle | Aldehyde | Base/Catalyst | Product | Reference |

| 2-Methyl-thiazolo[4,5-b]pyrazine | Various aldehydes | Not specified | 2-Styryl-thiazolo[4,5-b]pyrazines | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione | acs.org |

| 4-Nitrobenzaldehyde | Malononitrile | None (mechanochemical) | 2-(4-Nitrobenzylidene)malononitrile | wikipedia.org |

This table provides analogous examples to illustrate the condensation reactivity of the 2-methyl group in aza-heterocyclic systems.

Diels-Alder Reactions with Substituted Oxazoles as Dienophiles

While oxazoles typically act as dienes in Diels-Alder reactions, leading to the formation of pyridines, they can also function as dienophiles when appropriately substituted. researchgate.netresearchgate.net For an oxazole to act as a dienophile, its C4=C5 double bond needs to be activated by an electron-withdrawing group.

A significant study demonstrated that 4-nitro-2-phenyloxazole (B3242379) can serve as an electrophilic dienophile in normal electron-demand Diels-Alder reactions. rsc.org In this case, the electron-withdrawing nitro group at the C-4 position activates the C4=C5 double bond towards cycloaddition with electron-rich dienes.

The reaction of 4-nitro-2-phenyloxazole with 2,3-dimethylbuta-1,3-diene at 110°C in chloroform (B151607) resulted in the formation of a dihydrobenzoxazole derivative, which was subsequently oxidized to the corresponding aromatic benzoxazole (B165842). rsc.org This reaction showcases the versatility of the oxazole scaffold in cycloaddition reactions, where its role as either a diene or a dienophile can be controlled by the nature of its substituents.

Table 3: Diels-Alder Reaction of 4-Nitro-2-phenyloxazole as a Dienophile

| Dienophile | Diene | Reaction Conditions | Initial Product (Cycloadduct) | Final Product(s) | Yields | Reference |

| 4-Nitro-2-phenyloxazole | 2,3-Dimethylbuta-1,3-diene | Chloroform, 110°C | Labile primary cycloadduct | Dihydrobenzoxazole and its oxidized aromatic derivative | 71% and 13% respectively | rsc.org |

| 4-Nitro-2-phenyloxazole | Cyclohexa-1,3-diene | Not specified in abstract | Not specified in abstract | [2+4] cycloaddition products | Not specified in abstract | rsc.org |

Ring-Opening Reactions of Lithiated Oxazole Species

The lithiation of oxazoles can lead to interesting and synthetically useful transformations, including ring-opening reactions. The position of lithiation on the this compound scaffold is highly dependent on the base used and the subsequent electrophilic quench. williams.edu

Deprotonation of this compound can occur at either the C-5 position of the oxazole ring or at the methyl group at the C-2 position. The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by quenching with an electrophile such as methyl triflate predominantly leads to alkylation at the C-5 position. williams.edu

Interestingly, the regioselectivity can be switched to favor lithiation and subsequent alkylation at the C-2 methyl group by using lithium diethylamide (LiNEt2) as the base. williams.edu This change in regioselectivity highlights the subtle electronic and steric factors that govern the reactivity of this heterocyclic system.

Furthermore, lithiated oxazoles, particularly 2-lithiooxazoles, are known to exist in equilibrium with a ring-opened isonitrile enolate form. wikipedia.org This ring-opened species can be trapped by electrophiles, providing a pathway to acyclic products. The stability of the 2-lithiooxazole and its propensity for ring-opening can be influenced by factors such as the substituents on the oxazole ring and the reaction conditions. The formation of oxazole-borane complexes has been shown to be a practical solution to prevent this electrocyclic ring opening. acs.org

Table 4: Regioselectivity in the Lithiation and Alkylation of this compound

| Base | Electrophile | Site of Alkylation | Product Ratio (C-2 Methyl : C-5 Ring) | Reference |

| n-BuLi / LDA | Methyl triflate | C-5 Ring | 9 : 91 | williams.edu |

| LiNEt2 | Methyl triflate | C-2 Methyl | 99 : 1 | williams.edu |

| n-BuLi | Benzaldehyde | C-5 Ring | Only C-5 product reported | williams.edu |

| n-BuLi | 5-Bromo-1-pentene | C-2 Methyl | Only C-2 methyl product reported | williams.edu |

Advanced Spectroscopic and Analytical Characterization in 2 Methyl 4 Phenyloxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Methyl-4-phenyloxazole, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to map the connectivity of atoms.

Proton NMR (¹H NMR) analysis of this compound, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic region, a singlet for the oxazole (B20620) ring proton, and a singlet for the methyl group protons. ulisboa.ptnist.gov

The aromatic protons of the phenyl group at the C4 position typically appear as a set of multiplets between δ 7.21 and 7.71 ppm. ulisboa.ptnist.gov Specifically, the two protons ortho to the oxazole ring are deshielded and resonate further downfield (around δ 7.64-7.71 ppm) compared to the meta and para protons (around δ 7.21-7.41 ppm). ulisboa.ptnist.gov A sharp singlet, integrating to one proton, is observed for the C5 proton of the oxazole ring, typically around δ 7.75-7.80 ppm. ulisboa.ptnist.gov The methyl group attached to the C2 position of the oxazole ring gives rise to a characteristic singlet, integrating to three protons, in the upfield region of the spectrum, around δ 2.50-2.51 ppm. ulisboa.ptnist.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 - 7.80 | Singlet | 1H | Oxazole C5-H |

| 7.64 - 7.71 | Multiplet/Doublet | 2H | Phenyl C2'-H, C6'-H (ortho) |

| 7.34 - 7.41 | Multiplet/Triplet | 2H | Phenyl C3'-H, C5'-H (meta) |

| 7.21 - 7.31 | Multiplet/Triplet | 1H | Phenyl C4'-H (para) |

| 2.50 - 2.51 | Singlet | 3H | C2-CH₃ |

Data compiled from references ulisboa.ptnist.gov.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The spectrum shows distinct signals for the three carbons of the oxazole ring. The C2 carbon, bonded to the nitrogen and the methyl group, resonates at approximately δ 160.7 ppm. nist.gov The C4 carbon, attached to the phenyl group, is found around δ 139.8 ppm, while the C5 carbon appears at approximately δ 132.4 ppm. nist.gov The phenyl group carbons produce signals in the aromatic region (δ 124.7-128.0 ppm), with the ipso-carbon (C1') appearing around δ 127.2 ppm. nist.gov The methyl carbon provides a signal in the upfield region at approximately δ 14.7 ppm. nist.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.7 | Oxazole C2 |

| 139.8 | Oxazole C4 |

| 132.4 | Oxazole C5 |

| 128.0 | Phenyl C3', C5' (meta) |

| 127.2 | Phenyl C1' (ipso) |

| 124.7 | Phenyl C2', C6' (ortho) & C4' (para) |

| 14.7 | C2-CH₃ |

Data compiled from reference nist.gov. Note: Precise assignment of C2'/C6' and C4' may require 2D NMR.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (δ ~2.51 ppm) with the methyl carbon signal (δ ~14.7 ppm). It would also show correlations between the oxazole C5-H proton (δ ~7.75 ppm) and the C5 carbon (δ ~132.4 ppm), as well as correlations for each aromatic proton with its corresponding phenyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (δ ~2.51 ppm) and the oxazole C2 carbon (δ ~160.7 ppm), confirming the position of the methyl group.

Correlations between the ortho-protons of the phenyl ring (δ ~7.64 ppm) and the oxazole C4 carbon (δ ~139.8 ppm), confirming the attachment of the phenyl ring.

Correlations between the oxazole C5-H proton (δ ~7.75 ppm) and the oxazole C4 carbon (δ ~139.8 ppm).

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum provides a characteristic "fingerprint" for the compound.

For this compound (C₁₀H₉NO), the molecular ion peak (M⁺˙) would be observed at m/z 159. The fragmentation of phenyl-substituted oxazoles is known to proceed through characteristic pathways. clockss.org A primary fragmentation would involve the cleavage of the oxazole ring. A significant fragment often observed for phenyl-substituted heterocycles is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. clockss.org This can further fragment by losing carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. Another potential pathway involves the loss of acetonitrile (B52724) (CH₃CN) from the molecular ion.

Table 3: Predicted EIMS Fragmentation Data for this compound

| m/z | Proposed Ion | Formula |

|---|---|---|

| 159 | Molecular Ion [M]⁺˙ | [C₁₀H₉NO]⁺˙ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that typically causes little to no fragmentation. It is highly effective for determining the molecular weight of a compound, often by observing the protonated molecule [M+H]⁺.

In the positive ion mode ESI mass spectrum, this compound is expected to show a strong signal for the protonated molecule at m/z 160. nist.gov High-Resolution Mass Spectrometry (HRMS) using ESI can determine the mass with very high precision, allowing for the confirmation of the elemental formula. For the [M+H]⁺ ion of this compound, the calculated exact mass for C₁₀H₁₀NO⁺ is 160.0762. Experimental HRMS data have found this ion at m/z 160.0769, which is in close agreement and confirms the molecular formula. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of this compound, the gas chromatograph first separates the compound from any residual solvents, starting materials, or byproducts, with the retention time serving as an initial identifier.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which generates a molecular ion (M⁺•). This molecular ion for this compound would appear at an m/z corresponding to its molecular weight. Due to the high energy of electron ionization, the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule.

Expected fragmentation of this compound would involve the cleavage of the molecule at its weakest bonds. Key fragments would likely arise from:

Cleavage of the methyl group, resulting in a [M-CH₃]⁺ fragment.

Fragmentation of the oxazole ring.

Loss of the phenyl group, leading to a fragment corresponding to the 2-methyloxazole (B1590312) cation.

The appearance of the stable phenyl cation or related aromatic fragments.

Analysis of these fragments allows for the structural elucidation of the parent molecule and confirmation of its identity. The relative abundance of each fragment provides further structural information.

Interactive Data Table: Predicted GC-MS Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₀H₉NO]⁺• | 159 | Molecular Ion (M⁺•) |

| [C₉H₆NO]⁺ | 144 | Loss of methyl group ([M-CH₃]⁺) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₅NO]⁺• | 83 | 2-Methyloxazole radical cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion to several decimal places. semanticscholar.org This high level of precision allows for the unambiguous determination of a compound's elemental formula, as very few combinations of atoms will have the same exact mass. nih.gov

For this compound, the molecular formula is C₁₀H₉NO. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical exact mass can be calculated. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the m/z of the protonated molecule, [M+H]⁺, with extremely high accuracy, typically within 5 parts per million (ppm) of the calculated value. nih.govlcms.cz This confirms that the elemental composition of the synthesized molecule is correct. For instance, in the synthesis of a related derivative, 2-methyl-4-(p-tolyl)-5-(9H-xanthen-9-yl)oxazole, HRMS was used to confirm its composition, finding an [M+H]⁺ mass of 354.1488, which closely matched the calculated mass of 354.1489. rsc.org

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO |

| Ion Formula | [C₁₀H₁₀NO]⁺ |

| Calculated m/z for [M+H]⁺ | 160.0757 |

| Typical Experimental m/z | ~160.0757 ± 0.0008 (within 5 ppm) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. chemguide.co.uk Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key structural features.

The key expected absorptions include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching absorptions just below 3000 cm⁻¹. libretexts.org

C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. specac.com

C=N and C=C Stretching (Oxazole Ring): The stretching vibrations of the C=N and C=C bonds within the heterocyclic oxazole ring are also expected in this region, often coupled with the phenyl ring vibrations.

C-O Stretching: The C-O single bond stretch within the oxazole ring typically appears in the fingerprint region, around 1300-1000 cm⁻¹. specac.com

Aromatic C-H Bending: Out-of-plane ("oop") bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 900-675 cm⁻¹ range, providing information about the substitution pattern. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | Aromatic C-H | Stretch |

| 3000-2850 | Methyl C-H | Stretch |

| 1650-1580 | Oxazole Ring | C=N Stretch |

| 1600-1450 | Phenyl Ring | C=C Stretch |

| 1300-1000 | Oxazole Ring | C-O Stretch |

| 900-675 | Phenyl Ring | C-H Out-of-plane bend |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides the empirical formula of the substance, which can then be compared to the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₁₀H₉NO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. A close correlation (typically within ±0.4%) between the found and calculated values is considered strong evidence of the compound's purity and elemental composition. ma.edu

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition (Calculated) |

| Carbon | C | 12.011 | 120.11 | 75.45% |

| Hydrogen | H | 1.008 | 9.072 | 5.70% |

| Nitrogen | N | 14.007 | 14.007 | 8.80% |

| Oxygen | O | 15.999 | 15.999 | 10.05% |

| Total | 159.188 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules with conjugated π-systems, such as this compound, absorb light in the UV or visible region, which promotes an electron from a lower-energy bonding (π) or non-bonding (n) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital. masterorganicchemistry.com

The conjugated system in this compound, which extends across the phenyl ring and the oxazole ring, is expected to give rise to intense π → π* transitions. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. libretexts.org For similar conjugated systems, the λmax often falls in the mid-UV range. For example, 2-methyl-4-phenyl-1,2,3-triazole, a structurally related compound, exhibits a λmax at 252 nm. researchgate.net It is anticipated that this compound would have a primary absorption band in a similar region of the UV spectrum. The specific solvent used can also influence the λmax. biointerfaceresearch.com

Interactive Data Table: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value | Electronic Transition |

| λmax | ~250-260 nm | π → π* |

| Chromophore | Phenyl-oxazole conjugated system |

Computational Approaches in 2 Methyl 4 Phenyloxazole Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing detailed information about its electronic structure. These methods are crucial for predicting reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-phenyloxazole, DFT calculations can be employed to determine its optimal molecular geometry, including bond lengths and angles, in the ground state. Such calculations have been reported for similar heterocyclic structures, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), where the B3LYP method with a 6-311++G(d,p) basis set was used to obtain the optimized structure. ajchem-a.com

Key ground state properties of this compound that can be elucidated using DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A larger gap suggests higher stability and lower reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. ajchem-a.com

Table 1: Representative Data from DFT Calculations on a Structurally Related Oxadiazole

| Calculated Parameter | Value | Significance for this compound |

| Ground State Energy | -823.67845783 a.u. | Provides a baseline for comparing the stability of different conformers or derivatives. |

| Dipole Moment | 3.3514 Debye | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Energy Gap | Varies with functional | A key indicator of chemical stability and reactivity. |

Note: The data presented is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an illustrative example of the types of parameters that can be obtained for this compound through DFT calculations. ajchem-a.com

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the computational method of choice. TDDFT is an extension of DFT that allows for the calculation of excited state properties. rsc.org This is particularly important for predicting the molecule's absorption and emission spectra, which are crucial for applications in materials science and as fluorescent probes.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

For derivatives of 2-phenyloxazole, molecular docking studies have been performed to investigate their potential as anticancer agents by predicting their interactions with receptors like the epidermal growth factor receptor (EGFR). semanticscholar.orgresearchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The binding energy, often expressed as a docking score, can be calculated to estimate the binding affinity. For instance, a novel 2,4-disubstituted oxazole (B20620) derivative was reported to have a high binding energy of ΔG = -78.17 Kcal/mol with EGFR. semanticscholar.org

Such computational predictions are invaluable for understanding the potential mechanism of action of this compound and for guiding the design of more potent analogues.

Structure-Activity Relationship (SAR) Analysis and Prediction

Structure-Activity Relationship (SAR) analysis is a crucial aspect of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Computational methods can be used to build quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a molecule to its activity.

For oxazole-containing compounds, SAR studies have been instrumental in identifying the structural features that are important for their biological effects. For example, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, SAR exploration led to the identification of potent apoptosis inducers. nih.gov Similarly, for other heterocyclic systems like quinoxalines, SAR studies have shown that the nature and position of substituents on the aromatic rings significantly influence their anticancer activity. mdpi.com

For this compound, a systematic SAR study would involve synthesizing and testing a series of analogues with modifications at the methyl and phenyl positions, as well as on the oxazole ring itself. Computational QSAR models could then be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Prediction of Pharmacokinetic Profiles (e.g., ADME Profiling)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico ADME profiling has become a standard practice in early-stage drug discovery to predict these properties and to identify potential liabilities.

A variety of computational models, often based on machine learning algorithms, are available to predict key ADME parameters. nih.govnih.govmdpi.com These models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 enzymes. For heterocyclic compounds, in silico ADME predictions have been used to assess their drug-likeness based on criteria such as Lipinski's rule of five. rsc.orgresearchgate.net

For this compound, these predictive models can provide an early assessment of its potential as a drug candidate and can guide structural modifications to improve its pharmacokinetic profile.

Table 2: Commonly Predicted ADME Properties and Their Significance

| ADME Property | Significance |

| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB, which is crucial for drugs targeting the central nervous system. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to plasma proteins, which can affect its distribution and elimination. |

| Cytochrome P450 (CYP) Inhibition | The potential of a compound to inhibit CYP enzymes, which can lead to drug-drug interactions. |

In Silico Toxicity Evaluation and Safety Assessment

Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. In silico toxicology methods provide a rapid and ethical means to predict the potential adverse effects of a chemical compound. nih.govdntb.gov.ua These methods utilize computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity.

For novel compounds, including those with a this compound scaffold, in silico toxicity prediction can be performed using a variety of software tools that are based on (Q)SAR models and expert systems. These tools can identify potential structural alerts for toxicity and can predict the likelihood of a compound being, for example, a mutagen based on the Ames test. mdpi.com While in silico predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds for further development and for flagging potential safety concerns at an early stage. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are key techniques in this domain, offering insights into the molecule's flexibility, preferred shapes, and interactions with its environment over time.

Conformational Analysis of this compound

Conformational analysis of this compound primarily focuses on the rotational barrier around the single bond connecting the phenyl group to the oxazole ring. This rotation dictates the relative orientation of the two aromatic systems, which can significantly influence the molecule's electronic properties and its ability to interact with other molecules.

The dihedral angle, defined by the atoms of the phenyl and oxazole rings, is the key parameter in these studies. By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them.

For this compound, the primary conformers are expected to be:

Planar Conformation: The phenyl and oxazole rings lie in the same plane. This conformation can be stabilized by maximizing π-orbital overlap between the two rings, but may also introduce steric hindrance.

Non-Planar (Twisted) Conformation: The phenyl ring is twisted out of the plane of the oxazole ring. This reduces steric strain but may disrupt electronic conjugation.

The balance between these electronic and steric effects determines the global energy minimum. Computational studies on similar biaryl systems often show that a slightly twisted conformation is the most stable.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 1.5 | Planar (Transition State) |

| 30 | 0.0 | Twisted (Energy Minimum) |

| 60 | 2.5 | Twisted |

| 90 | 4.0 | Perpendicular (Transition State) |

This interactive table presents a hypothetical energy profile, illustrating that a twisted conformation is energetically favored over a fully planar or perpendicular arrangement. The energy values are representative of what might be expected for such a molecule.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a temporal dimension to the understanding of this compound's behavior. By simulating the motion of atoms over time, MD can reveal how the molecule vibrates, rotates, and interacts with its surroundings, such as a solvent or a biological receptor.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over very short time steps (femtoseconds).

Key insights from MD simulations include:

Conformational Flexibility: MD simulations can show how the dihedral angle between the phenyl and oxazole rings fluctuates over time, providing a dynamic view of the conformational landscape.

Solvent Interactions: The simulations can detail how solvent molecules arrange themselves around this compound and form interactions, such as hydrogen bonds or van der Waals contacts.

Transport Properties: In more complex simulations, it is possible to study how the molecule diffuses through a medium or partitions between different phases.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Simulation Time (ps) | Phenyl-Oxazole Dihedral Angle (°) | Number of Water Molecules within 3 Å |

| 0 | 30.5 | 12 |

| 100 | 45.2 | 10 |

| 200 | 15.8 | 13 |

| 300 | 35.1 | 11 |

| 400 | 28.9 | 12 |

| 500 | 50.3 | 9 |

This interactive table provides a snapshot of the type of data generated from an MD simulation. It illustrates the dynamic nature of the molecule's conformation and its interactions with the surrounding solvent molecules over a short timescale.

Biological and Pharmacological Research on 2 Methyl 4 Phenyloxazole Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-methyl-4-phenyloxazole derivatives has been a primary focus of research, with studies investigating their efficacy against a spectrum of bacteria and fungi.

Numerous studies have highlighted the antibacterial potential of oxazole (B20620) derivatives. While specific data on this compound is part of a broader exploration of this chemical class, related compounds have shown notable activity. For instance, certain imidazole derivatives, which share a five-membered heterocyclic ring structure, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. One study reported that newly synthesized imidazole derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa researchgate.net.

In the broader context of heterocyclic compounds, a novel series of pyrazole (B372694) derivatives clubbed with a 2-chloroquinoline nucleus also showed promising results against both bacterial and fungal strains researchgate.net. While direct MIC values for this compound derivatives are not extensively documented in readily available literature, the activity of these related compounds suggests that the oxazole scaffold is a promising area for the development of new antibacterial agents.

Antibacterial Activity of Related Heterocyclic Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Chloroquinoline-pyrazole hybrid | S. aureus | Data not specified | researchgate.net |

| 2-Chloroquinoline-pyrazole hybrid | E. coli | Data not specified | researchgate.net |

| Imidazole derivatives | S. aureus | Variable | globalscientificjournal.com |

| Imidazole derivatives | E. coli | Variable | globalscientificjournal.com |

| Imidazole derivatives | P. aeruginosa | Variable | globalscientificjournal.com |

The exploration of this compound and its analogs has extended to their potential as antifungal agents. Research into related imidazole derivatives has shown significant antifungal activity. For example, certain 2-methyl and 2-methyl-4-nitro imidazole derivatives were synthesized and evaluated for their effectiveness against various fungi, with some compounds showing more than 75% activity researchgate.net. Specifically, these studies have often targeted clinically relevant fungi. The findings suggest that the core heterocyclic structure is a viable scaffold for developing new antifungal therapies researchgate.net.

Antifungal Activity of Related Imidazole Derivatives

| Compound Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2-Methylimidazole derivative | Trichophyton mentagrophytes | >75% inhibition | researchgate.net |

| 2-Methylimidazole derivative | Microsporum gypseum | >75% inhibition | researchgate.net |

| 2-Methyl-4-nitroimidazole derivative | Trichophyton mentagrophytes | >75% inhibition | researchgate.net |

| 2-Methyl-4-nitroimidazole derivative | Microsporum gypseum | >75% inhibition | researchgate.net |

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those with an oxazole core. Dihydroquinazolinone derivatives, for instance, have been screened for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) ranging from 2–128 µg/mL nih.gov. While these are not direct derivatives of this compound, they represent the potential of related heterocyclic systems. More directly, some pyrazole and triazole derivatives have been investigated as inhibitors of Mycobacterium tuberculosis UDP-galactopyranose mutase mdpi.com. Benzimidazole (B57391) derivatives have also been a focus, with some showing antitubercular activity at a MIC value of 2 μg/ml nih.gov. These findings underscore the potential of nitrogen- and oxygen-containing heterocyclic compounds in the development of new treatments for tuberculosis.

Antitubercular Activity of Related Heterocyclic Derivatives against M. tuberculosis H37Rv

| Compound Class | MIC (µg/mL) | Reference |

|---|---|---|

| Dihydroquinazolinone derivatives | 2 - 128 | nih.gov |

| Benzimidazole derivative (7h) | 2 | nih.gov |

Antiprotozoal Activity (e.g., against Giardia lamblia and Trichomonas vaginalis)

A significant area of research for phenyloxazole derivatives has been their potential against protozoal infections. A study focused on the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles and their in vitro evaluation against Giardia lamblia and Trichomonas vaginalis yielded promising results researchgate.net. The research identified several compounds with potent antiprotozoal effects, in some cases surpassing the activity of the standard drug, metronidazole researchgate.net.

One of the most active compounds against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole, with a 50% inhibitory concentration (IC50) of 1.17 µM researchgate.net. For T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole demonstrated the highest activity with an IC50 of 1.89 µM researchgate.net. These findings highlight the potential of the 2-amino-4-phenyloxazole scaffold as a basis for the development of new antiprotozoal drugs.

In Vitro Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

| Compound | Giardia lamblia IC50 (µM) | Trichomonas vaginalis IC50 (µM) | Reference |

|---|---|---|---|

| 2-amino-4-phenyloxazole | >112.2 | 35.4 | researchgate.net |

| 2-amino-4-(p-methylphenyl)-oxazole | 15.2 | 10.2 | researchgate.net |

| 2-amino-4-(p-methoxyphenyl)-oxazole | 10.5 | 8.8 | researchgate.net |

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | 1.17 | 3.0 | researchgate.net |

| 2-amino-4-(p-bromophenyl)-oxazole | 2.8 | 1.89 | researchgate.net |

| 2-amino-4-(p-fluorophenyl)-oxazole | 9.8 | 6.5 | researchgate.net |

| 2-amino-4-(p-nitrophenyl)-oxazole | 4.2 | 2.9 | researchgate.net |

| Metronidazole (Control) | 6.4 | 2.5 | researchgate.net |

Antimalarial Activity

The search for new antimalarial drugs has led to the investigation of a wide array of synthetic compounds, including those containing the oxazole moiety. Research into amino chalcone and dihydroquinolone derivatives has shown that these compounds can be active against fresh clinical isolates of Plasmodium falciparum, with EC50 values ranging from 1.56 to 25 µg/mL ekb.eg. While not directly this compound derivatives, these findings suggest that the broader class of aromatic and heterocyclic compounds holds promise. Furthermore, a series of tetrahydrobenzo ajol.infoijpsr.comthieno[2,3-d]pyrimidine derivatives were evaluated for their in vitro antiplasmodial activity against the W2 strain of P. falciparum, with IC50 values ranging from 0.74–6.4 μM rsc.org. The structural features of these active compounds can inform the design of new oxazole-based antimalarial agents.

Evaluation of Antioxidant Properties (e.g., DPPH Radical Scavenging, Hydrogen Peroxide Assay)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant activity. While specific IC50 values for this compound are not widely reported, studies on other heterocyclic compounds provide a basis for comparison. For example, the methanolic extract of Mimusops elengi showed an IC50 value of 91.55±0.02 µg/ml in a DPPH assay researchgate.net. Phenolic imidazole derivatives have also been synthesized and tested, with some exhibiting higher antioxidant activity than the reference antioxidant Trolox nih.gov.

The hydrogen peroxide (H2O2) scavenging assay is another important method for determining antioxidant potential. A study on various oxazole derivatives demonstrated their ability to scavenge hydrogen peroxide radicals ijpsr.com. Certain derivatives, such as 4-(4-methylbenzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one and 4-(3-bromo-4-hydroxy-5 methoxybenzylidene) -2-(pyrazin-2-yl)oxazol-5(4H)-one, showed promising antioxidant activities in this assay ijpsr.com. These findings suggest that the oxazole ring is a valuable component in the design of novel antioxidant compounds.

Antioxidant Activity of Related Compounds

| Compound/Extract | Assay | IC50/Activity | Reference |

|---|---|---|---|

| Methanolic extract of Mimusops elengi | DPPH Radical Scavenging | 91.55±0.02 µg/ml | researchgate.net |

| Phenolic Imidazole Derivatives | DPPH Radical Scavenging | Higher than Trolox | nih.gov |

| Oxazole Derivatives | Hydrogen Peroxide Scavenging | Promising activity | ijpsr.com |

Investigation of Antidiabetic Mechanisms (e.g., Alpha-Amylase Inhibition)

While the broader class of oxazole derivatives has been investigated for antidiabetic properties, specific studies detailing the alpha-amylase or alpha-glucosidase inhibitory activity of this compound derivatives are not extensively detailed in the available literature. The primary antidiabetic mechanism identified for this class of compounds relates to their activity as peroxisome proliferator-activated receptor (PPAR) agonists, which is discussed in section 6.9. This agonistic activity, particularly on PPARγ, is a well-established mechanism for improving insulin sensitivity and lowering blood glucose levels. For instance, derivatives of this compound have been developed as potent hypoglycemic agents acting through this pathway. mdpi.com

Anti-inflammatory Activity Profiling

Derivatives of the oxazole core structure are recognized for their anti-inflammatory potential. mdpi.comtandfonline.com Research into related structures, such as 2-aryloxy methyl oxazolines, has shown that certain compounds can offer significant anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs like aspirin and phenylbutazone. In one study, specific oxazoline derivatives demonstrated notable activity in carrageenan-induced paw edema models, indicating their potential to mitigate acute inflammation. While the oxazole ring is a key component of various anti-inflammatory agents, detailed profiling of a broad range of this compound derivatives with specific data on cyclooxygenase (COX) inhibition or other inflammatory markers remains an area for further investigation.

Anticancer and Antiproliferative Activity Assessment

The this compound core has served as a valuable scaffold for the development of novel anticancer agents. Researchers have synthesized and evaluated various derivatives, demonstrating their potential to inhibit the proliferation of a range of human tumor cell lines.

One study focused on 2-methyl-4-phenyloxazol-5-yl-(phenylpiperazin-1-yl)methanone derivatives. Within this series, compound 5c was identified as the most active against the MCF-7 breast cancer cell line, exhibiting an IC50 of 13.7 μM. researchgate.net Mechanistic studies revealed that this compound promoted apoptosis and induced cell-cycle arrest in the G2 phase. researchgate.net

In another line of research, novel 2,4-disubstituted oxazoles were synthesized and screened for their anticancer activity. The results highlighted several compounds with promising efficacy:

OXD-6 and OXD-15 showed significant activity against the HepG2 (liver cancer) cell line, with IC50 values of 16.89 μM and 16.65 μM, respectively.

OXD-13 exhibited notable growth inhibition against HeLa (cervical cancer) cells, with an IC50 value of 56.52 μM.

These findings suggest that specific substitutions on the oxazole scaffold play a crucial role in determining their anticancer potential.

| Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 5c | MCF-7 (Breast Cancer) | 13.7 μM | researchgate.net |

| OXD-6 | HepG2 (Liver Cancer) | 16.89 μM | |

| OXD-15 | HepG2 (Liver Cancer) | 16.65 μM | |

| OXD-13 | HeLa (Cervical Cancer) | 56.52 μM |

Enzyme Inhibition Studies (e.g., Acid Ceramidase, Kinases)

The this compound framework has been successfully utilized to design potent and selective enzyme inhibitors. A notable area of research has been the inhibition of histone deacetylases (HDACs). A series of 2-methyl-4-phenyloxazol-5-yl-(phenylpiperazin-1-yl)methanone derivatives were screened against various HDAC classes. Compound 5b from this series emerged as a highly potent and selective inhibitor of HDAC6, with an IC50 value of 150 nM. researchgate.net Selective inhibition of HDAC6 was confirmed by observing the acetylation of its substrate, α-tubulin, with minimal effect on acetyl-H3. researchgate.net

In a related area, derivatives based on a substituted oxazol-2-one core have been developed as inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. acs.org AC is a therapeutic target in various diseases, including cancer. A focused chemical optimization effort led to the identification of 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide (32b) as a potent and drug-like human acid ceramidase inhibitor. acs.org

| Compound | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Compound 5b | HDAC6 | 150 nM | researchgate.net |

| Compound 32b | Human Acid Ceramidase (hAC) | Potent Inhibition (Specific IC50 not provided in abstract) | acs.org |

Receptor Agonism/Antagonism Studies (e.g., PPARalpha/gamma Agonists)

Derivatives of this compound have been extensively studied as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.govwikipedia.org This activity is central to their therapeutic potential in treating type 2 diabetes and dyslipidemia.

A significant compound in this class is Muraglitazar (BMS-298585) , which incorporates a 5-methyl-2-phenyl-4-oxazolyl moiety. Muraglitazar is a potent dual agonist of PPARα and PPARγ, with in vitro activity demonstrated at human receptors with EC50 values of 320 nM for PPARα and 110 nM for PPARγ. This dual agonism allows it to effectively lower glucose, insulin, triglycerides, and free fatty acids, as demonstrated in diabetic mouse models.

Further research into oxazole-containing phenylpropane derivatives has aimed to develop compounds with selective activity. In one study, (2S)-ethoxyphenylpropane derivatives containing a 2-phenyl-5-methyloxazole-4-ylalkoxy moiety were synthesized to target predominant PPARα activity. Compounds 3c and 3d from this series showed the desired predominant PPARα agonism and resulted in excellent triglyceride reduction in vivo. Additionally, oxazol-5-one derivatives have been explored as partial PPARγ agonists, with compound 3g showing promise in this regard, which may offer a safer profile than full agonists. nih.gov

| Compound | Target Receptor | Activity (EC50) | Receptor Selectivity | Source |

|---|---|---|---|---|

| Muraglitazar (BMS-298585) | Human PPARα | 320 nM | Dual Agonist | |

| Muraglitazar (BMS-298585) | Human PPARγ | 110 nM | Dual Agonist | |

| Compound 3c | PPARα | Predominant Activity | Predominantly α Agonist | |

| Compound 3d | PPARα | Predominant Activity | Predominantly α Agonist | |

| Compound 3g | PPARγ | Partial Agonist Activity | Partial γ Agonist | nih.gov |

Other Reported Biological Activities (e.g., Analgesic, Hypoglycemic, Muscle Relaxant, HIV Inhibitor)

The versatility of the oxazole nucleus has led to its incorporation in compounds with a wide spectrum of other biological activities. Reviews of oxazole chemistry and pharmacology consistently cite a range of potential therapeutic applications for its derivatives. mdpi.comresearchgate.net

Hypoglycemic Activity : As detailed in the previous section, the hypoglycemic effects of this compound derivatives are well-documented, primarily through the mechanism of PPAR agonism. mdpi.comresearchgate.net

Analgesic Activity : The oxazole scaffold has been associated with analgesic properties, suggesting potential applications in pain management. mdpi.comresearchgate.net

Muscle Relaxant Activity : Some derivatives have been reported to possess muscle relaxant capabilities. mdpi.comresearchgate.net

HIV Inhibitor Activity : The potential for oxazole derivatives to act as HIV inhibitors has also been noted in chemical literature reviews. mdpi.comresearchgate.net

While these activities are frequently attributed to the oxazole class, specific, data-rich studies focusing on this compound derivatives for analgesic, muscle relaxant, and HIV inhibitory actions require further elaboration in dedicated research.

Applications in Materials Science and Photophysics of 2 Methyl 4 Phenyloxazole

Photophysical Properties and Luminescence Studies

The photophysical behavior of 2-methyl-4-phenyloxazole is governed by the interplay of various radiative and non-radiative decay processes upon photoexcitation. These processes are highly sensitive to the molecular environment, leading to a rich and complex luminescent profile.

Table 1: Representative Fluorescence Quantum Yields of Aryloxazole Derivatives in Various Solvents Disclaimer: The following table provides illustrative data based on typical values for aryloxazole derivatives to demonstrate the concept. Specific experimental data for this compound was not found in the searched literature.

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) |

|---|---|---|

| Cyclohexane | 2.02 | ~ 0.85 |

| Toluene | 2.38 | ~ 0.70 |

| Dichloromethane | 8.93 | ~ 0.50 |

| Acetonitrile (B52724) | 37.5 | ~ 0.30 |

| Methanol | 32.7 | ~ 0.20 |

This interactive table demonstrates how the fluorescence quantum yield of a typical aryloxazole might decrease with increasing solvent polarity.

The decrease in quantum yield in more polar solvents is often attributed to the stabilization of non-radiative decay pathways.

This compound is expected to exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This behavior is characteristic of molecules that have a significant difference in their dipole moments between the ground and excited states. For many phenyloxazole derivatives, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This red-shift indicates a greater stabilization of the more polar excited state in polar solvents.

The solvatochromic behavior of related compounds has been extensively studied. For example, the emission of a new environment-sensitive fluorescent probe, (4Z, 4ʹZ)-4, 4ʹ-(((phenylazanediyl) bis (4, 1-phenylene)) bis (methanylylidene)) bis (2-phenyloxazol-5(4H)-one) (PPMP), shows a substantial bathochromic shift from 508 nm in less polar solvents to 644 nm in highly polar solvents. researchgate.net This behavior is attributed to the increased stabilization of the polar excited state in polar environments.

Table 2: Illustrative Solvatochromic Shift Data for a Phenyloxazole Derivative Disclaimer: The following table provides representative data to illustrate the concept of solvatochromism. Specific experimental data for this compound was not found in the searched literature.

| Solvent | Polarity Index | Emission Maximum (λem, nm) |

|---|---|---|

| n-Hexane | 0.1 | ~ 350 |

| Toluene | 2.4 | ~ 365 |

| Chloroform (B151607) | 4.1 | ~ 375 |

| Ethyl Acetate (B1210297) | 4.4 | ~ 380 |

| Acetonitrile | 5.8 | ~ 395 |

| Dimethyl Sulfoxide | 7.2 | ~ 410 |

This interactive table illustrates the progressive red-shift in the emission wavelength of a hypothetical phenyloxazole derivative as the solvent polarity increases.

The photophysical properties of this compound are strongly influenced by intramolecular charge transfer (ICT) processes. Upon excitation with light, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the phenyl group can act as an electron donor and the oxazole (B20620) ring as an electron acceptor. This charge transfer leads to the formation of an excited state with a significantly larger dipole moment than the ground state. nih.govnih.gov

The efficiency and nature of the ICT process are highly dependent on the molecular structure and the surrounding medium. In polar solvents, the ICT state is stabilized, which often results in a more pronounced solvatochromic shift and can influence the fluorescence quantum yield. nih.gov Studies on pyridyl-substituted phenyloxazoles have shown that the charge shift step is dependent on the average solvation times of the solvent. nih.gov

Following photoexcitation, the excited singlet state (S₁) of this compound can undergo intersystem crossing (ISC) to a triplet state (T₁). This process is a non-radiative pathway that competes with fluorescence. The efficiency of ISC is influenced by several factors, including the energy gap between the S₁ and T₁ states and the presence of heavy atoms. For some phenoxathiinyl-phenyloxazole derivatives, a singlet-triplet energy gap of 3500-5000 cm⁻¹ has been reported, which points to an enhanced probability of ISC, consistent with their low fluorescence quantum yields. researchgate.net

In certain substituted phenyloxazoles, particularly those with electron-donating groups that can rotate relative to the oxazole ring, the formation of a Twisted Intramolecular Charge Transfer (TICT) state can occur. In the excited state, rotation around a single bond can lead to a conformation where the donor and acceptor moieties are perpendicular to each other. This TICT state is highly polar and often has a very low fluorescence quantum yield, acting as a non-radiative decay channel. researchgate.net

The formation of a TICT state is a key factor in the design of molecular rotors and fluorescent probes that are sensitive to viscosity. In a study of pyridyl substituted phenyloxazoles, a charge shift followed by the formation of a twisted conformer was observed in the excited state. nih.gov The formation of such TICT states can lead to dual fluorescence, with one band corresponding to the locally excited state and a red-shifted band corresponding to the TICT state, especially in polar solvents. researchgate.net

Material Science Applications

The intriguing photophysical properties of this compound and its derivatives make them promising candidates for various applications in materials science. Their strong fluorescence, tunable emission, and sensitivity to the environment are key attributes for the development of advanced materials.

While specific applications for this compound are not extensively detailed in the provided search results, the broader class of aryloxazoles has been explored for use in: